2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Inflammation Nitric Oxide Synthase Immunomodulation

2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS 107027-41-8) is a quinoline-4-carboxylic acid derivative featuring an 8-methyl substitution on the quinoline core and a 3-methoxyphenyl group at the 2-position. This compound has a molecular formula of C18H15NO3 and a molecular weight of 293.32 g/mol, with a reported purity of 95% and a calculated LogP of 4.80, indicating significant lipophilicity.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
CAS No. 107027-41-8
Cat. No. B011022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
CAS107027-41-8
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O
InChIInChI=1S/C18H15NO3/c1-11-5-3-8-14-15(18(20)21)10-16(19-17(11)14)12-6-4-7-13(9-12)22-2/h3-10H,1-2H3,(H,20,21)
InChIKeyFTBPGONXYWLYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid (CAS 107027-41-8) Procurement & Specification Reference


2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS 107027-41-8) is a quinoline-4-carboxylic acid derivative featuring an 8-methyl substitution on the quinoline core and a 3-methoxyphenyl group at the 2-position . This compound has a molecular formula of C18H15NO3 and a molecular weight of 293.32 g/mol, with a reported purity of 95% and a calculated LogP of 4.80, indicating significant lipophilicity . It serves as a specialized building block for medicinal chemistry and biological screening applications [1].

Why 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid Cannot Be Substituted by Other Quinoline-4-carboxylic Acid Derivatives


Quinoline-4-carboxylic acid derivatives constitute a large and therapeutically diverse class, but their biological activity is exquisitely sensitive to subtle structural modifications . While many in-class compounds share the same core scaffold, variations in substitution pattern—such as the position of the methoxy group on the phenyl ring, the presence of the 8-methyl group, or the introduction of halogens—dramatically alter target affinity, selectivity, and physicochemical properties like lipophilicity . For instance, the 4-methoxy positional isomer (CAS 107027-47-4) or the 4-hydroxy analog (CAS 669726-20-9) possess different hydrogen bonding capabilities and steric profiles, which directly impact their interaction with biological targets [1]. Therefore, substituting 2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid with a generic 'quinoline-4-carboxylic acid' or a closely related analog without specific comparative data will likely lead to divergent and unpredictable experimental outcomes, invalidating SAR studies and compromising assay reproducibility .

Quantitative Differentiation Evidence: 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid vs. Comparators


NO Production Inhibition in RAW 264.7 Macrophages vs. Class Baseline

The target compound demonstrates quantifiable inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages with an IC50 of 4.8 ± 0.5 μM [1]. This anti-inflammatory activity, while not directly compared to a single analog in a head-to-head assay, provides a specific, reproducible potency benchmark against the broader class of quinoline-4-carboxylic acid derivatives, which frequently exhibit variable or undefined NO inhibitory activity . This value serves as a critical selection criterion for studies focused on immunomodulation and inflammation.

Inflammation Nitric Oxide Synthase Immunomodulation

MAO-B Inhibition vs. AChE and CYP3A4 Selectivity Profile

The compound exhibits a distinct polypharmacology profile, with an IC50 of 10 nM against human recombinant Monoamine Oxidase B (MAO-B) [1]. This activity is significantly differentiated by its lower affinity for Acetylcholinesterase (AChE, IC50 = 330 nM) and Cytochrome P450 3A4 (CYP3A4, IC50 = 3.5 μM) [2]. The approximately 33-fold selectivity for MAO-B over AChE and a substantial 350-fold selectivity over CYP3A4 highlights its potential as a lead-like molecule for neurological targets with a reduced potential for common off-target effects like cholinergic interference or CYP-mediated drug interactions, compared to a non-selective analog.

Neuropharmacology Enzyme Inhibition Selectivity Profiling

Lipophilicity (LogP) Comparison with 4-Hydroxy Analog

The calculated partition coefficient (LogP) of the target compound is 4.80 . This indicates significantly higher lipophilicity compared to its closest structural analog, 2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS 669726-20-9), which has a calculated XLogP3-AA of 3.4 [1]. The difference of 1.4 LogP units reflects the replacement of the methoxy group with a more polar hydroxy group, which drastically reduces membrane permeability potential [2]. This property directly influences absorption, distribution, and target engagement in cellular assays.

Medicinal Chemistry Physicochemical Properties Drug-likeness

Recommended Research and Procurement Scenarios for 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid (CAS 107027-41-8)


In Vitro Inflammation & Immunomodulation Studies

Ideal for use as a reference compound or for SAR studies focused on the inhibition of LPS-induced nitric oxide production. The established IC50 value of 4.8 ± 0.5 μM in RAW 264.7 cells provides a specific, quantitative baseline for comparing the potency of new analogs or for use as a positive control in cell-based assays [1].

CNS Drug Discovery: MAO-B Focused Screening

Recommended as a lead-like scaffold for MAO-B inhibitor development. Its potent inhibition (IC50 = 10 nM) combined with a favorable selectivity profile against AChE and CYP3A4 (330 nM and 3.5 μM, respectively) makes it a strategic choice for primary screening and early hit-to-lead optimization in programs targeting Parkinson's disease or other neurological disorders [2].

Medicinal Chemistry & SAR Development

Serves as a key intermediate for exploring structure-activity relationships (SAR) around the quinoline-4-carboxylic acid core. Its defined substituent pattern (8-methyl, 3-methoxy) and high lipophilicity (LogP 4.80) provide a distinct starting point for derivatization, particularly when aiming to improve metabolic stability or target engagement in lipophilic environments .

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